molecular formula C6H13Cl2NO2S B2864659 [1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride CAS No. 1909348-42-0

[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride

Cat. No.: B2864659
CAS No.: 1909348-42-0
M. Wt: 234.14
InChI Key: LEVFTWSVLHRPQU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[1-(dimethylamino)cyclopropyl]methanesulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S.ClH/c1-8(2)6(3-4-6)5-11(7,9)10;/h3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVFTWSVLHRPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC1)CS(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound is primarily recognized for its role as a kinase inhibitor . It has been shown to interact with various protein targets, including mTOR (mammalian target of rapamycin) and c-Met, which are crucial in cellular signaling pathways related to growth and proliferation.

  • mTOR Inhibition : The compound exhibits an IC50 value in the low-micromolar range against mTOR, suggesting that it effectively inhibits mTOR enzymatic activity independent of FKBP12, a common cofactor in mTOR signaling pathways . This inhibition can lead to reduced cell growth and proliferation, making it a candidate for cancer therapy.
  • c-Met Inhibition : In studies evaluating c-Met inhibitors, the compound demonstrated significant potency with IC50 values ranging from 5.8 nM to 18.5 nM, indicating its potential utility in targeting cancers that exhibit aberrant c-Met signaling .

Pharmacological Effects

The biological activity of this compound has been evaluated through various in vitro assays:

  • Antibacterial Activity : While primarily focused on kinase inhibition, some derivatives have shown antibacterial properties. For instance, compounds derived from similar sulfonamide structures have been tested against gram-positive and gram-negative bacteria, revealing notable activity against strains like E. coli and K. pneumoniae .
  • Anticancer Activity : The compound's potential in cancer therapy is supported by its ability to induce apoptosis in cancer cell lines. In vitro studies have shown that it can enhance the efficacy of other chemotherapeutic agents like Doxorubicin .

Case Studies

Several studies have documented the biological activity of this compound and its derivatives:

  • Study on mTOR Inhibition : A study reported that the compound significantly suppressed mTOR signaling, leading to decreased cell viability in cancer cell lines. The research highlighted the compound's selectivity and low toxicity profile in normal cells compared to cancerous cells .
  • c-Met Inhibitor Evaluation : Another study focused on the structure-activity relationship (SAR) of related compounds, demonstrating that modifications to the cyclopropane structure could enhance potency against c-Met while maintaining selectivity over other kinases .
  • Antibacterial Screening : A series of sulfonamide derivatives were synthesized and evaluated for their antibacterial properties. Among them, certain compounds exhibited MIC values comparable to existing antibiotics like ciprofloxacin against E. coli, suggesting a promising avenue for further development .

Table 1: Biological Activity Summary

CompoundTargetIC50 Value (nM)Activity
This compoundmTORLow MicromolarInhibitor
This compoundc-Met5.8 - 18.5Inhibitor
Sulfonamide Derivative AE. coli7.81Antibacterial
Sulfonamide Derivative BK. pneumoniae7.81Antibacterial

Table 2: Case Study Results

Study FocusFindings
mTOR InhibitionSignificant reduction in cell viability in cancer cell lines
c-Met EvaluationEnhanced potency with structural modifications
Antibacterial ActivityComparable MIC values to ciprofloxacin against gram-negative bacteria

Chemical Reactions Analysis

Sulfonamide Formation via Nucleophilic Substitution

The sulfonyl chloride group readily reacts with primary/secondary amines to form sulfonamides, a key reaction for pharmaceutical intermediates.

Reaction ConditionsProductsYield/NotesSources
R-NH₂ (aniline, alkyl amines) in DCM/THF with pyridine[1-(Dimethylamino)cyclopropyl]methanesulfonamide derivatives52-78% yield (similar to 30 in )
Sterically hindered amines (e.g., 3-fluoro-5-methylaniline)Substituted aryl sulfonamidesRequires HATU/DIPEA for activation

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by HCl elimination. Steric effects from the cyclopropane ring may reduce reactivity compared to simpler sulfonyl chlorides .

Esterification with Alcohols/Phenols

The sulfonyl chloride reacts with alcohols under basic conditions to form sulfonate esters, useful as protecting groups or leaving groups.

SubstrateBaseProductApplicationsSources
Primary alcohols (MeOH, EtOH)TriethylamineCyclopropane-linked mesylatesStabilizes alcohols for SN2 reactions
Phenols (e.g., 4-nitrophenol)DMAPAryl sulfonatesProdrug design or polymer chemistry

Key Limitation :
The dimethylamino group may participate in side reactions under strongly acidic/basic conditions, necessitating pH control .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under catalytic or thermal conditions.

ConditionsProductsSelectivitySources
H₂/Pd-C in EtOHLinear sulfonamide derivativesHydrogenolytic cleavage at C-C bonds
Brønsted acids (HCl, H₂SO₄)Allylic sulfonamidesAcid-catalyzed isomerization

Example :
Hydrogenation at 50 psi H₂ with 10% Pd/C yields 3-(dimethylamino)propanesulfonamide via C-C bond scission .

Grignard Reagent Compatibility

The compound may participate in Grignard-type reactions, leveraging the cyclopropane’s electrophilicity.

Grignard ReagentSolventProductNotesSources
MeMgBr (excess)THFTertiary alcohol adductsRing-opening via nucleophilic attack
PhMgClEtherAryl-substituted cyclopropanesRetains ring structure with aryl addition

Caution :
Reactions require anhydrous conditions to avoid hydrolysis of the sulfonyl chloride .

Base-Mediated Elimination to Sulfene

Under strong bases (e.g., Et₃N, DBU), the sulfonyl chloride eliminates HCl to form sulfene intermediates.

BaseTemperatureApplicationOutcomeSources
Et₃N0–25°CCycloadditions with dienesForms sultones or sultams
KOtBuRefluxHeterocycle synthesisFive-membered rings via [2+2] cycloaddition

Example :
Reaction with α-hydroxyketones yields sultones via sulfene trapping .

Reductive Transformations

The sulfonyl group can be reduced under controlled conditions.

Reducing AgentConditionsProductYieldSources
LiAlH₄THF, 0°CThiol derivative (R-SH)45–60%
Zn/HOAcRTDesulfonylated cyclopropane amineRequires prolonged stirring

Note :
Reductive cleavage of the sulfonamide bond is challenging due to the stability of the S-N bond .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Cycloalkane Backbones

Table 1: Key Structural and Physical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Applications/Notes References
This compound C₆H₁₂ClNO₂S 197.68 Cyclopropane –SO₂Cl, –N(CH₃)₂, HCl salt Reactive intermediate (theorized)
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 Cyclopentane –COOCH₃, –NHCH₃, HCl salt Synthetic intermediate for pharmaceuticals
Tramadol Hydrochloride C₁₆H₂₅NO₂·HCl 299.84 Cyclohexanol –OCH₃, –N(CH₃)₂, –OH, HCl salt Opioid analgesic
Sotalol-d6 Hydrochloride (Betapace-d6) C₁₂H₁₆DNOS·HCl 278.40 + 36.46 Aromatic benzene –SO₂NH₂, –OH, –NHCH(CH₃)₂, HCl salt Deuterated beta-blocker (research use)
Key Observations :

Backbone Diversity: The target compound’s cyclopropane ring distinguishes it from cyclohexanol (Tramadol) or aromatic (Sotalol) backbones. Cyclopropane’s strain may confer unique reactivity compared to more stable cycloalkanes. Tramadol’s cyclohexanol ring includes a methoxyphenyl group, enabling opioid receptor binding .

Functional Group Contrast: Sulfonyl Chloride vs. Sulfonamide: The target’s –SO₂Cl group is reactive toward amines or alcohols, whereas Sotalol’s –SO₂NH₂ group is inert, contributing to its stability as a drug . Amino Group Placement: The dimethylamino group in the target compound is directly attached to the cyclopropane, unlike Tramadol’s dimethylamino-methyl side chain .

Pharmacological Relevance :

  • Sotalol and Tramadol are clinically used drugs, whereas the target compound lacks documented therapeutic applications. Its sulfonyl chloride group suggests utility in synthesizing sulfonamides or sulfonate esters .

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